molecular formula C8H12O B1360943 3-Cyclopropylcyclopentan-1-one CAS No. 59939-08-1

3-Cyclopropylcyclopentan-1-one

Cat. No.: B1360943
CAS No.: 59939-08-1
M. Wt: 124.18 g/mol
InChI Key: AJEBGULHJHRRGC-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclopentan-1-one is an organic compound with the molecular formula C8H12O It is a cycloalkane derivative featuring a cyclopropyl group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclopentan-1-one typically involves the cyclopropanation of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with diazomethane in the presence of a catalyst such as rhodium or copper to form the cyclopropyl group. Another approach involves the use of Simmons-Smith reaction, where cyclopentanone is treated with diiodomethane and a zinc-copper couple to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclopentanone derivatives

Scientific Research Applications

3-Cyclopropylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding affinity and selectivity towards biological targets. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylcyclohexanone
  • Cyclopropylcyclobutanone
  • Cyclopropylcycloheptanone

Uniqueness

3-Cyclopropylcyclopentan-1-one is unique due to its specific ring size and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. Compared to other cyclopropyl-substituted cycloalkanes, it offers a balance of reactivity and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-cyclopropylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-3-7(5-8)6-1-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBGULHJHRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648211
Record name 3-Cyclopropylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59939-08-1
Record name Cyclopentanone, 3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59939-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylcyclopentan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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